N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs from antibiotics to diuretics .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a benzodioxine ring, which is a type of ether. The cyclopropyl group and sulfonamide functional group are also present .Scientific Research Applications
Antimicrobial Activity
The synthesized compound exhibits promising antimicrobial properties. In vitro screening against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella aerogenes) revealed good to excellent activity. Notably, the morpholine-substituted dihydropyrimidone carboxamide variant demonstrated potent antibacterial effects .
Anti-Inflammatory and Analgesic Potential
While not directly studied for this compound, related benzamide derivatives have shown anti-inflammatory and analgesic activities. Investigating similar structural modifications could reveal potential therapeutic benefits .
Plant Hormone Research
Given the benzodioxine moiety, exploring its effects on plant growth and development could be intriguing. Benzodioxines are structurally related to indole-3-acetic acid (IAA), a natural plant hormone. Investigate whether this compound influences plant growth, root development, or other physiological processes .
Cancer Research
Although not specifically studied for this compound, benzodioxines have been investigated in cancer research. Consider evaluating its cytotoxicity, apoptosis-inducing effects, or potential as an anticancer agent .
Medicinal Chemistry
Explore modifications to enhance pharmacological properties. Computational studies or molecular docking could predict binding interactions with specific targets, aiding drug design .
Synthetic Methodology
Investigate efficient synthetic routes for this compound. Optimization of the synthesis could facilitate its production for further research and applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-17-10-14(12-1-2-12)18-11-20(17)6-5-19-26(22,23)13-3-4-15-16(9-13)25-8-7-24-15/h3-4,9-12,19H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMXBAFWXQXTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
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